Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate
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Description
Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is a useful research compound. Its molecular formula is C34H48N2O5 and its molecular weight is 564.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mucoactive Agents and Respiratory Diseases
Compounds like Ambroxol, which shares structural similarities with the Dicyclohexylamine compound, are known mucoactive agents and have been widely used in treating both acute and chronic respiratory diseases since 1978. Ambroxol is reported to have significant benefits as a secretolytic therapy in acute and chronic bronchopulmonary disorders associated with abnormal mucus secretion and impaired mucus transport. It's shown to be efficacious and well-tolerated in children, extending the favorable benefit/risk profile of Ambroxol reported in adults to the pediatric population with acute and chronic respiratory diseases (Kantar et al., 2020).
Arylcyclohexylamine Class and Psychoactive Effects
The arylcyclohexylamine class, to which Methoxetamine belongs, is utilized for its recreational and psychedelic effects. Methoxetamine is a structural analogue of ketamine and has a much longer duration of action and intensity of effects. Consumption of Methoxetamine carries significant health risks and may even lead to fatal intoxication. The need for extensive research to fully quantify the short- and long-term effects of Methoxetamine and its interaction with other drugs of abuse is emphasized (Zawilska, 2014).
Heterocyclic Compounds and Chemical Synthesis
Research into heterocyclic compounds like quinoxaline (a benzopyrazine) reveals their widespread use in dyes, pharmaceuticals, and antibiotics. These compounds exhibit a range of biological activities, including antitumoral properties. Quinoxaline and its analogs have been investigated for their potential as catalysts' ligands in chemical synthesis (Pareek & Kishor, 2015).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives are identified for their effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. These derivatives are vital in developing anticorrosive materials and play a significant role in corrosion inhibition (Verma, Quraishi & Ebenso, 2020).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5.C12H23N/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26);11-13H,1-10H2/t19-,21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGVAORCLAAAF-RQBPZYBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373230 |
Source
|
Record name | (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate | |
CAS RN |
204316-10-9 |
Source
|
Record name | (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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